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Compound of Interest

Compound Name:
5-Fluoro-3-methoxyquinolin-2(1H)-

one

Cat. No.: B13688886

Get Quote

Part 1: Executive Summary & Physicochemical
Context
Compound Identity:

IUPAC Name: 5-Fluoro-3-methoxyquinolin-2(1H)-one[1]

Core Scaffold: Quinolin-2(1H)-one (Carbostyril)[2]

Key Functionalization: 5-Fluoro (A-ring), 3-Methoxy (Heterocyclic ring)[1]

Molecular Formula: C₁₀H₈FNO₂

Molecular Weight: 193.17 g/mol

Application Scope: This guide outlines the rigorous analytical characterization of 5-Fluoro-3-
methoxyquinolin-2(1H)-one. This specific substitution pattern is chemically significant as a

potential scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs) or specific
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kinase inhibitors where the 3-methoxy group acts as a hydrogen bond acceptor and the 5-

fluoro group modulates metabolic stability and lipophilicity.

Physicochemical Behavior (The "Senior Scientist" Insight): The critical analytical challenge with

quinolin-2-ones is the lactam-lactim tautomerism. In the solid state and in polar aprotic solvents

(DMSO), the lactam (2-one) form predominates. However, under basic conditions or in specific

protic environments, the lactim (2-hydroxy) form may interfere.

Solubility: Poor in water. Soluble in DMSO, DMF, and hot Methanol.

pKa: The N-H proton is weakly acidic (pKa ~11-12).

Part 2: Spectroscopic Identification Protocols
Protocol A: Nuclear Magnetic Resonance (NMR)
Profiling
Objective: Unambiguous structural assignment, specifically differentiating the 5-fluoro

regioisomer from 6-, 7-, or 8-fluoro isomers.

Sample Preparation:

Solvent: Dissolve 5-10 mg in 600 µL DMSO-d₆.

Why DMSO-d₆? CDCl₃ often leads to broad NH signals due to poor solubility and

exchange. DMSO-d₆ stabilizes the lactam form and sharpens the amide NH proton signal.

Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming

errors associated with fluorine background.

1H NMR (400 MHz+) Expected Signals:
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Position Shift (δ ppm) Multiplicity
Coupling (J
Hz)

Assignment
Logic

NH (1) 11.8 - 12.2 Singlet (br) -

Characteristic
Lactam NH.
Disappears
with D₂O
shake.

OMe (3) 3.80 - 3.95 Singlet -

3-Methoxy

group. Distinct

sharp singlet.

| H-4 | 7.60 - 7.80 | Singlet/Doublet |

| Vinyl proton. May show long-range coupling to 5-F. | | H-6 | 7.10 - 7.30 | Multiplet |

| Ortho to Fluorine. | | H-7 | 7.40 - 7.60 | Multiplet |

| Meta to Fluorine. | | H-8 | 7.20 - 7.40 | Doublet |

| Adjacent to NH. |

19F NMR (376 MHz) - The Fingerprint:

Expected Shift: -115 to -125 ppm (relative to CFCl₃).

Coupling Pattern: The 5-Fluoro position is unique. It will show a strong ortho coupling to H-6

and a meta coupling to H-7.

Differentiation:

5-Fluoro: Potential NOE (Nuclear Overhauser Effect) between F-5 and H-4. This is the

definitive proof of regiochemistry.

6/7/8-Fluoro: F-6/7/8 are too distant to show NOE with H-4.

Expert Validation Step (NOE Difference): Irradiate the H-4 signal. If the Fluorine is at position 5,

you may observe an enhancement (or cross-peak in HOESY) at the fluorine frequency.
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Alternatively, irradiate the OMe group; you should see an NOE at H-4, confirming the 3-OMe

position.

Protocol B: Mass Spectrometry (HRMS)
Method: ESI-QTOF or Orbitrap. Mode: Positive Ion Mode (ESI+).

Parent Ion: [M+H]⁺ = 194.0612 (Calculated for C₁₀H₉FNO₂).

Adducts: [M+Na]⁺ often observed due to the amide oxygen.

Fragmentation Pathway (MS/MS):

Loss of Methyl Radical (•CH₃): [M+H - 15]⁺. Common for methoxy groups.

Loss of CO: [M+H - 28]⁺. Characteristic of cyclic amides (lactams) and phenols.

Loss of HF: [M+H - 20]⁺. Rare in soft ionization but possible in high-energy collision

dissociation.

Part 3: Chromatographic Purity Methods
(HPLC/UPLC)
Challenge: The lactam core is polar, but the fluoro/methoxy groups add lipophilicity. The

method must separate the target from potential de-methylated impurities (5-fluoro-3-

hydroxyquinolin-2-one) or synthetic precursors (anilines).

Validated HPLC Protocol
System: Agilent 1200/1290 or Waters Alliance/Acquity. Detection: UV-Vis (PDA) at 254 nm

(aromatic) and 320 nm (conjugated quinolinone core).
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Parameter Condition Rationale

Column

C18 End-capped (e.g., Agilent

Zorbax Eclipse Plus or Waters

BEH C18), 3.5 µm, 4.6 x 100

mm.

Standard RP column. "End-

capped" prevents tailing of the

basic nitrogen.

Mobile Phase A Water + 0.1% Formic Acid

Acidic pH suppresses

ionization of the acidic NH,

keeping the molecule neutral

and improving peak shape.

Mobile Phase B Acetonitrile (ACN)
Sharper peaks than Methanol

for fluorinated aromatics.

Flow Rate 1.0 mL/min
Standard backpressure

management.

Column Temp 35 °C
Improves mass transfer and

reproducibility.

Gradient Table:

Time (min) % A (Water) % B (ACN) Event

0.0 95 5 Equilibrate

2.0 95 5 Hold (polar impurities)

15.0 10 90 Gradient elution

18.0 10 90 Wash

18.1 95 5 Re-equilibrate

| 23.0 | 95 | 5 | End |

System Suitability Criteria (Self-Validating):

Tailing Factor (T): Must be < 1.5 (Critical for quinolinones).
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Resolution (Rs): > 2.0 between the main peak and any nearest impurity.

Precision: RSD of peak area < 1.0% (n=5 injections).

Part 4: Visualization of Analytical Logic
Diagram 1: Analytical Workflow Decision Tree
This diagram illustrates the logical flow from crude synthesis to certified reference material.

Crude 5-Fluoro-3-methoxyquinolin-2(1H)-one

Solubility Test
(DMSO vs MeOH)

HPLC Purity Screen
(Gradient 5-95% ACN)

Purity > 95%?

Prep-HPLC Purification
(C18 / Formic Acid)

No

NMR Characterization
(1H, 19F, NOE)

Yes

HRMS Confirmation
([M+H]+ 194.06)

Yes

Certificate of Analysis
(CoA)

Click to download full resolution via product page

Caption: Analytical workflow for the purification and certification of 5-Fluoro-3-
methoxyquinolin-2(1H)-one.
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Diagram 2: Tautomeric & Fragmentation Logic
Visualizing the structural dynamics relevant to analysis.

Lactam Form
(Major in DMSO/Solid)

Target Structure

Lactim Form
(Minor/Basic pH)
2-Hydroxy isomer

Equilibrium (pKa ~11)

MS Fragment
[M-CH3]+ or [M-CO]+

ESI+ Fragmentation

Click to download full resolution via product page

Caption: Tautomeric equilibrium favoring the Lactam form and primary MS fragmentation

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.chemsrc.com/amp/cas/3035280-33-9_3944062.html
https://www.chemsrc.com/amp/cas/3035280-33-9_3944062.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12771434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12771434/
https://pubmed.ncbi.nlm.nih.gov/19305366/
https://pubmed.ncbi.nlm.nih.gov/19305366/
http://impactfactor.org/PDF/IJDDT/11/IJDDT,Vol11,Issue4,Article38.pdf
https://www.benchchem.com/product/b13688886/docs#analytical-profile-characterization-guide-5-fluoro-3-methoxyquinolin-2-1h-one
https://www.benchchem.com/product/b13688886/docs#analytical-profile-characterization-guide-5-fluoro-3-methoxyquinolin-2-1h-one
https://www.benchchem.com/product/b13688886/docs#analytical-profile-characterization-guide-5-fluoro-3-methoxyquinolin-2-1h-one
https://www.benchchem.com/product/b13688886/docs#analytical-profile-characterization-guide-5-fluoro-3-methoxyquinolin-2-1h-one
https://www.benchchem.com/product/b13688886?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13688886?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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